2-(1,3-Benzoxazol-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGVUVGJGNEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 1,3 Benzoxazol 2 Yl Propan 1 Amine
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. For 2-(1,3-Benzoxazol-2-yl)propan-1-amine, the spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, propyl, and benzoxazole (B165842) moieties.
While the specific spectrum for this compound is not detailed in publicly available literature, the expected vibrational frequencies can be reliably predicted based on its constituent parts and data from analogous structures. researchgate.netresearchgate.netmagritek.com The key functional groups and their anticipated FTIR absorption bands are outlined below:
N-H Stretching: The primary amine (-NH₂) group will typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) portion of the benzoxazole ring are expected to appear just above 3000 cm⁻¹. In contrast, aliphatic C-H stretching vibrations from the propyl side chain will produce strong absorptions just below 3000 cm⁻¹.
C=N and C=C Stretching: The benzoxazole ring contains both C=N (imine) and aromatic C=C bonds. The C=N stretching vibration is anticipated in the 1680-1610 cm⁻¹ range. researchgate.net Aromatic C=C stretching bands typically appear between 1600 cm⁻¹ and 1450 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong absorption band in the 1650-1580 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether linkage within the oxazole (B20620) ring (Ar-O-C) should produce a strong, characteristic band in the 1270-1200 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium - Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium - Weak |
| Alkyl Chain (-CH₂-, -CH-) | C-H Stretch | 3000 - 2850 | Strong |
| Benzoxazole Ring | C=N Stretch | 1680 - 1610 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |
| Benzoxazole Ring | C-O Stretch (Aryl-O) | 1270 - 1200 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The primary chromophore—the part of the molecule responsible for this absorption—in this compound is the benzoxazole ring system.
The conjugated π-system of the benzoxazole moiety is expected to give rise to intense absorptions corresponding to π → π* electronic transitions. Studies on related benzoxazole derivatives show strong absorption in the UVA and UVB regions, with maximum absorption wavelengths (λmax) typically ranging from 270 nm to 380 nm, depending on the specific substitution and solvent used. scielo.br For instance, benzoxazole itself exhibits a strong absorption band with an origin near 274 cm⁻¹. rsc.org Derivatives such as 2-(2'-hydroxyphenyl)benzoxazoles have shown λmax values between 336 and 374 nm. scielo.br The presence of the lone pair of electrons on the nitrogen atom of the amine group could also allow for weaker n → π* transitions.
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Benzoxazole | ~274 | Vapor | rsc.org |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 1 | 336 | Ethanol | scielo.br |
| 2-(amino-2'-hydroxyphenyl)benzoxazole derivative 2 | 374 | Ethanol | scielo.br |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 3 | 339 | Ethanol | scielo.br |
Based on this comparative data, this compound is predicted to display strong absorption bands in the UV region, characteristic of the benzoxazole chromophore's π → π* transitions.
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture in the solid state.
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's structure. While a specific crystal structure for this compound is not available in the reviewed literature, extensive data on closely related benzoxazole derivatives allow for a detailed prediction of its structural features. nih.govnih.gov
Analysis of compounds like 2-(2-aminophenyl)-1,3-benzoxazole reveals that the benzoxazole ring system is nearly planar. nih.gov The propan-1-amine side chain attached at the 2-position would have conformational flexibility. In the solid state, the molecule's conformation would be stabilized by intermolecular forces. Crucially, the primary amine group is a potent hydrogen bond donor, and the nitrogen and oxygen atoms of the benzoxazole ring are potential hydrogen bond acceptors. Therefore, a network of intermolecular N-H···N or N-H···O hydrogen bonds is expected to be a dominant feature in the crystal packing. nih.govnih.gov Furthermore, the planar, aromatic benzoxazole rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov
The crystallographic data for a related compound, 2-(4-Aminophenyl)-1,3-benzoxazole, provides a representative example of the type of structural information obtained from SC-XRD. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.1461 (3) Å |
| b = 19.5420 (12) Å | |
| c = 12.7705 (8) Å | |
| Unit Cell Angles | β = 95.243 (1)° |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, π-π Stacking |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is an essential analytical technique used to identify the crystalline phase of a bulk material and to assess its purity. A powdered sample is exposed to X-rays, and the resulting diffraction pattern, a plot of signal intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for that specific crystalline solid.
For this compound, a PXRD analysis would be used to confirm that a synthesized batch consists of a single, uniform crystalline phase. Each polymorph (different crystalline arrangement of the same molecule) would produce a distinct PXRD pattern. The experimental pattern can be compared to a reference pattern, either calculated from single-crystal data or from a standard database, to confirm the identity and phase purity of the bulk sample.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This is typically achieved through combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. researchgate.net The combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified, allowing for the calculation of the elemental composition of the original sample.
The molecular formula for this compound is C₁₀H₁₂N₂O, which corresponds to a molecular weight of 176.22 g/mol . webqc.orgnih.gov The theoretical elemental composition can be calculated from this formula. An experimental analysis of a pure sample is expected to yield results that are in very close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical formula and the purity of the compound.
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass % | Experimental (Found) % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 68.16% | Expected: ~68.16% |
| Hydrogen | H | 1.008 | 6.86% | Expected: ~6.86% |
| Nitrogen | N | 14.007 | 15.90% | Expected: ~15.90% |
| Oxygen | O | 15.999 | 9.08% | Expected: ~9.08% |
Computational and Theoretical Analysis of this compound Remains Largely Unexplored
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical characterization of the specific chemical compound, this compound. While extensive research employing quantum mechanical methods has been conducted on various derivatives of the benzoxazole scaffold, detailed studies focusing solely on the electronic structure, molecular geometry, and stereochemical dynamics of this compound are not present in the reviewed data.
Computational chemistry serves as a powerful tool for predicting molecular properties and understanding chemical behavior at an atomic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard for investigating the fundamental characteristics of molecules. These studies typically provide insights into optimized molecular geometries, the energies of frontier molecular orbitals (HOMO and LUMO), spectroscopic properties, charge distribution, and the nature of chemical bonds.
For many related benzoxazole derivatives, researchers have successfully used these computational techniques to:
Model molecular structures and determine the most stable conformations.
Calculate the HOMO-LUMO energy gap to understand chemical reactivity and electronic transitions.
Simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
Generate molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.
Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.
Furthermore, the stereochemistry of benzoxazole-containing compounds has been a subject of theoretical investigation, particularly concerning isomerism and the rotational barriers of substituent groups.
However, the application of these detailed computational analyses specifically to this compound is not documented in the available literature. Consequently, a scientifically accurate and detailed article on its computational and theoretical insights, adhering to the specified topics of optimized geometries, electronic structure, simulated spectroscopic properties, MEP, NBO analysis, and stereodynamics, cannot be generated at this time. Such an undertaking would necessitate novel, dedicated research to perform the quantum mechanical calculations and subsequent analyses for this particular molecule.
Computational Chemistry and Theoretical Insights into 2 1,3 Benzoxazol 2 Yl Propan 1 Amine
Stereochemical Dynamics and Isomerism
Computational Assessment of Rotational Barriers
The flexibility of a molecule, dictated by the energy barriers to rotation around its single bonds, is a critical determinant of its biological activity and physical properties. For 2-(1,3-Benzoxazol-2-yl)propan-1-amine, several rotatable bonds define its three-dimensional shape. The key rotational barriers would be around the C-C bond connecting the propan-1-amine side chain to the benzoxazole (B165842) ring and the C-N bond of the amine group.
For a hypothetical analysis, one could anticipate that the rotation around the bond linking the chiral center to the benzoxazole ring would be of significant interest. The steric hindrance between the methyl group, the aminomethyl group, and the planar benzoxazole ring would likely result in distinct energy barriers.
Table 1: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |
| τ1 (N-C-C-C) | Rotation of the aminomethyl group | 3 - 5 |
| τ2 (C-C-C-N) | Rotation of the propan-1-amine backbone | 4 - 7 |
| τ3 (C-C(ring)-C-C) | Rotation of the entire propyl-amine side chain relative to the benzoxazole ring | 5 - 10 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a computational assessment. Actual values would require specific quantum chemical calculations.
Influence of Intramolecular Interactions on Conformation
The conformational preference of this compound is governed by a delicate balance of intramolecular interactions. These non-covalent interactions, though weak individually, collectively play a significant role in stabilizing certain three-dimensional arrangements over others.
Key intramolecular interactions expected to influence the conformation include:
Hydrogen Bonds: An intramolecular hydrogen bond could potentially form between the amine group (-NH2) and the nitrogen or oxygen atom of the benzoxazole ring. The likelihood of this interaction would depend on the spatial orientation of the side chain. The presence of such a bond would significantly stabilize the conformation, restricting the molecule's flexibility.
Steric Hindrance: The methyl group on the propane (B168953) chain introduces steric bulk, which will influence the preferred rotational angles to minimize repulsive interactions with the benzoxazole ring and the amine group.
π-Stacking Interactions: While less common for a side chain of this nature, weak interactions between the amine group's lone pair and the π-system of the benzoxazole ring could contribute to conformational stability in certain orientations.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in identifying and quantifying these weak interactions. These analyses can reveal the presence of bond critical points indicative of hydrogen bonding and quantify the stabilization energies associated with these interactions.
Predictive Modeling for Novel Derivatives
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials design. For benzoxazole derivatives, which have shown a wide range of biological activities, QSAR models can establish a mathematical relationship between the structural or physicochemical properties of the compounds and their activities. nih.govtandfonline.comscholarsresearchlibrary.com
The general approach for building a predictive QSAR model for novel derivatives of this compound would involve:
Dataset Assembly: A series of benzoxazole derivatives with known biological activities (e.g., anticancer, antimicrobial) would be compiled. nih.govscholarsresearchlibrary.com
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques. tandfonline.com
Studies on benzoxazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govtandfonline.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity. For instance, a CoMFA study on benzoxazole derivatives as anticancer agents could reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another to enhance activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzoxazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to reactivity and intermolecular interactions. scholarsresearchlibrary.com |
| Steric | Molar refractivity, Molecular volume | Describes the size and shape of the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity, crucial for membrane permeability. |
| Topological | Connectivity indices (e.g., Kier & Hall) | Encodes information about the branching and connectivity of atoms. |
By leveraging such predictive models, medicinal chemists can rationally design novel derivatives of this compound with potentially improved activity profiles, prioritizing the synthesis of the most promising candidates and thereby accelerating the discovery process.
Chemical Reactivity and Advanced Derivatization Strategies for 2 1,3 Benzoxazol 2 Yl Propan 1 Amine
Functionalization Reactions of the Benzoxazole (B165842) Core
The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, and its reactivity has been extensively studied. nih.gov The presence of both a benzene (B151609) ring and an oxazole (B20620) ring provides multiple sites for chemical modification.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of heterocyclic systems. In the context of the benzoxazole core, regioselective C-H functionalization allows for the precise introduction of substituents at specific positions, thereby influencing the molecule's steric and electronic properties.
Recent advancements have highlighted methods for the regioselective functionalization of the six-membered ring of 6,5-fused heterocyclic systems like benzoxazole. mdpi.com While the five-membered ring is often more reactive, specific strategies have been developed to target the benzene portion of the molecule. mdpi.com For instance, palladium-catalyzed C7 arylation of benzoxazoles has been achieved without the need for an additional directing group. mdpi.com This reaction proceeds via an oxygen chelation N-assisted, palladium-catalyzed, regioselective C-H bond cleavage. mdpi.com
| Reaction | Catalyst | Coupling Partner | Position | Ref. |
| Arylation | PdCl2 | Bromoarenes | C7 | mdpi.com |
The benzoxazole ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating and electron-withdrawing nature of the fused rings. The nitrogen atom in the oxazole ring generally deactivates the benzene ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur.
Conversely, nucleophilic aromatic substitution (SNAr) is a viable strategy, particularly if the benzene ring is substituted with electron-withdrawing groups. The introduction of halides at specific positions on the benzoxazole core can be achieved through methods such as iron(III)-mediated nucleophilic halogenation of precursor amidophenols. researchgate.net This allows for the site-specific and stepwise introduction of halogens, which can then serve as handles for further cross-coupling reactions. researchgate.net
Protic solvents can play a significant role in nucleophilic substitution reactions by forming hydrogen bonds with the nucleophile, which can influence the reaction rate and selectivity. researchgate.net
Targeted modification of the benzene portion of the benzoxazole ring at positions 4, 5, 6, and 7 is crucial for fine-tuning the physicochemical and biological properties of the molecule. A variety of synthetic strategies have been developed to achieve this.
One approach involves the use of appropriately substituted 2-aminophenols as starting materials for the construction of the benzoxazole ring. researchgate.net This allows for the introduction of a wide range of substituents onto the benzene ring prior to the cyclization step.
Post-cyclization modification is also a common strategy. For example, iron(III) chloride-mediated para-selective C-H chlorination can be used to introduce chlorine atoms at the C5 and C7 positions of 2-aryl benzoxazoles. researchgate.net Furthermore, oxidative cross-dehydrogenative coupling of amidophenols with arenes, mediated by ferric chloride, can lead to remotely arylated benzoxazoles. researchgate.net
| Position(s) | Reagent | Reaction Type | Ref. |
| C5, C7 | FeCl3 | C-H Chlorination | researchgate.net |
| Remote | Ferric Chloride | Oxidative cross-dehydrogenative coupling | researchgate.net |
Transformations Involving the Primary Amine Moiety
The primary amine group in 2-(1,3-benzoxazol-2-yl)propan-1-amine is a key site for a multitude of chemical transformations, enabling the attachment of various side chains and the construction of new ring systems. mdpi.com
The primary amine readily undergoes reactions with a variety of electrophiles to form stable nitrogen-containing linkers. The formation of amides is a particularly common and important transformation in medicinal chemistry. nih.gov This can be achieved by reacting the amine with carboxylic acids, acid chlorides, or activated esters. nih.gov The resulting amide bond is a key structural feature in many biologically active molecules.
Imines, also known as Schiff bases, can be formed through the condensation of the primary amine with aldehydes or ketones. This reaction is typically reversible and can be driven to completion by the removal of water. Imines are versatile intermediates that can be reduced to secondary amines or used in various carbon-carbon bond-forming reactions.
| Linkage | Reactant | Product |
| Amide | Carboxylic acid/derivative | Amide |
| Imine | Aldehyde/Ketone | Imine (Schiff base) |
The primary amine of this compound can serve as a nucleophile in cyclization reactions to construct additional heterocyclic rings, leading to more complex and rigid molecular scaffolds. These reactions often involve bifunctional reagents that can react with both the primary amine and another part of the molecule or a co-reactant.
For example, reactions with β-dicarbonyl compounds can lead to the formation of seven-membered rings or other heterocyclic systems. The presence of multiple reactive centers in aminoazoles makes them useful in controlled multidirectional interactions, providing a pathway to diverse chemical structures. frontiersin.org The cyclization of thiourea (B124793) derivatives under acidic conditions can lead to the formation of thiazinane rings through the elimination of a water molecule. nih.gov
| Reactant Type | Resulting Heterocycle (Example) |
| β-Dicarbonyl compound | Seven-membered ring |
| Isothiocyanate followed by cyclization | Thiazinane |
Exploration of Different Amine Reactivities
The primary amine (-NH2) group is the most reactive site in the molecule for many common transformations. Its reactivity is characteristic of a primary aliphatic amine, serving as a potent nucleophile and a base. mnstate.eduopenstax.org Key reactions include N-acylation, N-alkylation, and condensation with carbonyl compounds.
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution to form stable amide derivatives. openstax.org This reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). mnstate.edu The resulting amides are significantly less basic and nucleophilic than the parent amine.
N-Alkylation: Direct alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). mnstate.eduopenstax.org To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). mnstate.eduolemiss.edu This reaction is typically reversible and acid-catalyzed. The formation of imines is a crucial step in various derivatization strategies, including the synthesis of more complex heterocyclic systems. For example, the reaction of a related compound, 3-benzoxazol-2-yl-phenylamine, with various aromatic aldehydes yields the corresponding imine analogs. olemiss.edu
Stereocontrolled Derivatization and Chirality Transfer
The presence of a chiral center at the C2 position of the propane (B168953) chain makes this compound a valuable substrate for asymmetric synthesis. The (R)- and (S)-enantiomers of this compound can be used as chiral building blocks or resolved to provide enantiomerically pure starting materials.
Stereocontrolled derivatization involves reactions that proceed with a high degree of stereoselectivity, leading to the formation of a specific stereoisomer of the product. This can be achieved in several ways:
Diastereoselective Reactions: The existing stereocenter can influence the stereochemical outcome of a reaction at a different position in the molecule. For example, if a new chiral center is created by reacting the amine group, the original center can sterically hinder one approach of the reagent, favoring the formation of one diastereomer over the other.
Use of Chiral Auxiliaries: The amine can be reacted with a chiral auxiliary to form a new compound where subsequent reactions are directed by the auxiliary. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
Kinetic Resolution: A racemic mixture of the amine can be reacted with a chiral reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product.
Chirality transfer is a specific type of stereocontrolled process where the chirality of the starting material is directly transmitted to the product. In the context of this compound, this could involve intramolecular reactions where the stereochemistry at the C2 position dictates the stereochemistry of a newly formed ring or chiral center. Although specific examples for this exact compound are not extensively documented in the provided literature, the principle remains a key strategy in asymmetric synthesis.
Development of Catalytic Systems for Specific Transformations
Catalytic methods offer efficient and environmentally benign pathways for the transformation of this compound and its derivatives. Catalysis can be employed for reactions involving the amine group, the benzoxazole ring, or other parts of the molecule introduced through derivatization.
Catalysis for Amine Group Transformations: Enzymatic catalysis, particularly using transaminases, represents a powerful tool for the stereoselective synthesis or modification of chiral amines. A transaminase could potentially be used in a kinetic resolution of racemic this compound or for the asymmetric synthesis of one of its enantiomers from a corresponding ketone precursor.
Catalysis for Benzoxazole Ring Transformations: The benzoxazole ring system can be modified using transition metal catalysis. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be used to introduce substituents onto the benzene ring portion of the benzoxazole nucleus, provided a suitable leaving group (like a halogen) is present on the ring.
Catalysis in the Synthesis of Benzoxazole Precursors: The synthesis of the benzoxazole core itself often relies on catalytic systems. For instance, the condensation of 2-aminophenols with carboxylic acids or their derivatives can be catalyzed by strong acids or transition metals. nih.gov Modern approaches focus on greener catalysts; one study reports the use of pre-heated fly ash as a catalyst for the synthesis of 2-aryl benzoxazoles. nih.gov Another method for synthesizing related N-phenyl-1,3-benzoxazol-2-amine derivatives utilizes an iodine-mediated oxidative cyclodesulfurization, which is presented as an environmentally benign process. nih.gov
Non Biological Applications in Advanced Materials and Chemical Technologies
Applications in Materials Chemistry
The benzoxazole (B165842) moiety is a key component in the development of high-performance materials. Its rigid structure, thermal stability, and favorable electronic properties make it a valuable building block in polymer science and optoelectronics.
Polymer Chemistry and Polymerizable Monomers
While specific research on the polymerization of 2-(1,3-benzoxazol-2-yl)propan-1-amine is not extensively documented, its chemical structure suggests its potential as a monomer for the synthesis of novel polymers. The presence of a primary amine group allows it to undergo reactions to form various polymer linkages, such as polyamides or polyimides.
Benzoxazole-containing polymers are known for their high thermal and oxidative stability, excellent mechanical properties, and low dielectric constants. For instance, novel poly(benzoxazole imide)s (PBOPIs) have been synthesized from isomeric diamines containing a benzoxazole moiety. These polymers exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org The mechanical properties of these PBOPIs are also noteworthy, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org The amine functionality of this compound could be similarly leveraged to create polymers with desirable characteristics for advanced applications.
Table 1: Properties of Representative Poly(benzoxazole imide)s
| Polymer Series | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Tensile Strength | Tensile Modulus |
| PI-a series | 285 - 345 °C | 510 - 558 °C | 103 - 120 MPa | 2.9 - 3.5 GPa |
| PI-b series | 301 - 363 °C | 521 - 564 °C | 108 - 126 MPa | 3.1 - 3.7 GPa |
Data sourced from studies on isomeric diamines containing a benzoxazole moiety. rsc.org
Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells, Transistors)
Benzoxazole derivatives are of significant interest in the field of optoelectronics due to their π-conjugated systems, which facilitate charge transport and light emission. These compounds are being investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and transistors. The incorporation of benzoxazole units into π-conjugated boron complexes, for example, has been shown to create materials with innovative applications in light-emitting diodes and bioimaging. nih.gov
Quantum chemical studies on vinyl-fused monomeric and oligomeric benzoxazoles have been conducted to optimize their electronic structures and optoelectronic properties for use in OLEDs. haramaya.edu.et These studies investigate how different donor and acceptor groups affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient optoelectronic materials. haramaya.edu.et While direct application of this compound in optoelectronic devices is not yet reported, its benzoxazole core suggests that polymers derived from it could possess favorable properties for such applications. The integration of carbazole (B46965) and triarylborane units has led to the development of highly efficient donor-acceptor organoboron compounds with applications in OLEDs, thermally activated delayed fluorescence (TADF), and aggregation-induced emission (AIE). rsc.org
Chemical Probes and Imaging Applications (excluding biological targeting)
The development of molecular imaging probes is a critical area of research for non-invasive diagnostic techniques. Benzoxazole derivatives have emerged as valuable precursors for the synthesis of such probes.
Precursors for Positron Emission Tomography (PET) Imaging Probes
Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiolabeled probes to visualize and measure biochemical processes in vivo. chempep.com Benzoxazole derivatives are utilized as precursors for the synthesis of PET radioligands. For instance, carbon-11 (B1219553) labeled benzoxazole derivatives have been synthesized as potential radioligands for imaging the 5-HT(3) receptor. nih.gov The synthesis involves the N-[11C]methylation of the corresponding precursor using [11C]CH3OTf. nih.gov
Similarly, novel 18F-labeled benzoxazole derivatives have been developed as potential PET probes for imaging cerebral β-amyloid plaques associated with Alzheimer's disease. nih.gov These probes are typically synthesized by radiofluoro-pegylation of phenylbenzoxazole derivatives. nih.gov The general strategy involves creating a precursor molecule that can be efficiently labeled with a positron-emitting radionuclide like fluorine-18 (B77423) or carbon-11. chempep.com The amine group in this compound provides a reactive site for conjugation with other molecules or for direct radiolabeling, making it a potential precursor for novel PET imaging agents.
Table 2: Examples of Benzoxazole-Based PET Probe Precursors and Their Properties
| Radiotracer | Target | Radionuclide | Radiochemical Yield (decay corrected) | Specific Activity (at EOS) |
| [11C]Methylated Benzoxazole Derivative | 5-HT(3) Receptor | Carbon-11 | 40-50% | 74-111 GBq/µmol |
| [18F]24 | β-Amyloid Plaques | Fluorine-18 | Not specified | Not specified |
| [18F]32 | β-Amyloid Plaques | Fluorine-18 | Not specified | Not specified |
EOS: End of Synthesis. Data compiled from studies on benzoxazole derivatives for PET imaging. nih.govnih.gov
Agrochemical Research and Development
The benzoxazole scaffold is recognized for its broad spectrum of biological activities, which extends to agricultural applications, particularly in the development of new herbicidal agents. nih.gov
Synthetic Methodologies for Herbicidal Agents
Research into new herbicides is driven by the need to manage weed resistance to existing products. Benzoxazoles have been identified as a "privileged structure" with significant phytotoxic activities. nih.gov Although direct synthesis of herbicides from this compound is not documented, related benzoxazole compounds have shown promise.
For example, a study on novel benzoxazole-based herbicides involved the synthesis of four 2-nitromethylbenzoxazoles and one oxazolidine (B1195125) through double vinylic substitution reactions. nih.gov In the same study, benzoxazol-2-ylmethanamine was obtained by the reduction of a related compound. nih.gov These synthesized compounds exhibited phytotoxicity against various plant species, including onion, tomato, cucumber, and sorghum. nih.gov Notably, 5-chloro-2-(nitromethyl)benzo[d]oxazole showed higher inhibition than a commercial herbicide against all tested plant species. researchgate.net These findings underscore the potential of the benzoxazole framework in designing new herbicidal agents, and the amine functionality in this compound could serve as a synthetic handle for creating diverse derivatives for herbicidal screening.
Future Research Trajectories and Methodological Innovations
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of benzoxazole (B165842) derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally friendly processes. ijpbs.com
A significant trend in the green synthesis of benzoxazoles is the move away from conventional volatile organic solvents towards more sustainable alternatives. Solvent-free reactions and the use of aqueous media are at the forefront of this shift.
Solvent-free synthesis offers numerous advantages, including reduced waste, lower costs, and often, milder reaction conditions. For instance, the synthesis of 2-cyclic amine-substituted benzoxazoles has been achieved with high efficiency using reusable zinc dust under solvent-free microwave irradiation. This method not only accelerates the reaction but also simplifies product isolation. Another approach involves the use of a Brønsted acidic ionic liquid gel as a recyclable heterogeneous catalyst for the condensation of o-aminophenols and benzaldehydes under solvent-free conditions, resulting in high yields of benzoxazole derivatives. nih.gov
The use of water as a reaction medium is another cornerstone of green chemistry. An efficient one-step synthesis of benzoxazole-2-thiols has been developed by the cyclization of 2-aminophenols with tetramethylthiuram disulfide in water, offering excellent yields and short reaction times without the need for metal or ligand catalysts. The following table summarizes various environmentally benign reaction conditions for the synthesis of benzoxazole derivatives.
| Reaction Condition | Reactants | Catalyst/Promoter | Product | Yield (%) | Reference |
| Solvent-free, 130 °C | 2-Aminophenol (B121084), Benzaldehyde | Brønsted acidic ionic liquid gel | 2-Phenylbenzoxazole | 98 | nih.gov |
| Solvent-free, Microwave | 2-Chloro-N-(2-hydroxyphenyl)acetamide, Cyclic amines | Zinc dust | 2-Cyclic amine-substituted benzoxazoles | 85-92 | |
| Aqueous medium | 2-Aminophenol, Tetramethylthiuram disulfide | None | Benzoxazole-2-thiol | High |
Nanocatalysts have emerged as highly effective catalysts in organic synthesis due to their high surface area-to-volume ratio and unique electronic properties. Various nanocatalysts have been successfully employed for the synthesis of benzoxazoles. For example, Ag@Fe2O3 core-shell nanoparticles have been used for the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature, affording high yields of 2-phenyl benzoxazole derivatives. ijpbs.com The magnetic nature of these nanoparticles allows for their easy recovery and reuse. Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been utilized as an efficient and recyclable catalyst for the synthesis of 2-aryl benzoxazoles.
Supported Ionic Liquids combine the advantageous properties of ionic liquids (e.g., thermal stability, low vapor pressure) with the benefits of heterogeneous catalysis. A Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, has been shown to be a highly efficient and reusable catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.gov This catalyst can be recovered by simple centrifugation and reused multiple times without a significant loss in activity. nih.gov The table below provides examples of recyclable and heterogeneous catalysts used in benzoxazole synthesis.
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
| Ag@Fe2O3 core-shell nanoparticles | Substituted aromatic aldehydes, 2-Aminophenol | Ethanol | Magnetically recoverable, reusable, room temperature reaction | ijpbs.com |
| Copper ferrite (CuFe2O4) nanoparticles | o-Bromoanilines, Acyl chlorides | - | Recyclable, high yields | ijpbs.com |
| Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | Solvent-free | Reusable, high yields, simple work-up | nih.gov |
Integration of Continuous Flow Chemistry for Scalable Production
For the large-scale synthesis of 2-(1,3-Benzoxazol-2-yl)propan-1-amine, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow chemistry offers several advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput production.
An efficient and scalable transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles has been demonstrated in a continuous flow reactor. This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate, which is then quenched in-line with an electrophile. The use of continuous flow technology allows for precise temperature control and minimizes the residence time of the unstable intermediate, thereby reducing byproduct formation. Another example is the waste-minimized synthesis of 2-arylbenzoxazoles in continuous flow using manganese-based heterogeneous catalysts and cyclopentylmethyl ether as a green solvent. This system utilizes oxygen for the oxidative process and allows for the regeneration of the catalyst in a flow configuration.
Advancements in In Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and control. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for achieving this.
The reaction mechanism of benzoxazole synthesis has been conclusively determined using a combination of in operando flow NMR and FTIR spectroscopy. By integrating a flow cell with both spectrometers, researchers were able to detect and quantify reaction intermediates, providing previously elusive kinetic data and identifying the rate-determining step. This approach overcomes the sensitivity limitations of traditional reaction monitoring techniques and allows for a more detailed understanding of the reaction pathway. Such in-depth mechanistic understanding is invaluable for the rational design of more efficient and selective synthetic routes to complex molecules like this compound.
Machine Learning and AI-Driven Molecular Design for New Derivatives
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and molecular design. These computational tools can be employed to predict the biological activity of novel compounds, optimize molecular structures for desired properties, and even design new molecules with specific therapeutic profiles.
Unveiling Novel Reaction Mechanisms and Principles
A fundamental understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. While the general mechanism for benzoxazole synthesis is known, ongoing research continues to unveil more nuanced aspects and novel pathways. nih.govresearchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of intermediates and transition states in benzoxazole formation. acs.org These theoretical investigations can help to rationalize experimental observations and predict the outcome of new reactions. For instance, a plausible mechanism for the I2-base mediated oxidative C-O bond formation in the synthesis of N-phenyl-substituted benzoxazol-2-amines has been proposed based on mechanistic studies. nih.gov Furthermore, unexpected reaction outcomes, such as the formation of benzoxazoles from the reaction of benzoylthioureas with diacetoxyiodobenzene, can lead to the discovery of novel reaction principles and expand the synthetic chemist's toolkit for accessing complex molecular architectures. ijpbs.com
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(1,3-Benzoxazol-2-yl)propan-1-amine, and how can reaction conditions be optimized to improve yields?
The synthesis of benzoxazole derivatives often involves oxidative cyclodesulfurization. For example, iodine (I₂)-mediated reactions offer a cost-effective and environmentally friendly approach compared to toxic reagents like HgO or hypervalent iodine(III) compounds. Key steps include:
- Reacting aminophenol derivatives with isothiocyanates to form monothiourea intermediates.
- Optimizing solvent choice (e.g., ethanol under reflux) and stoichiometry to enhance cyclization efficiency.
- Monitoring reaction progress via TLC (e.g., chloroform:methanol, 7:3) and isolating products through ice-water precipitation .
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly the benzoxazole ring (δ ~7.0–8.5 ppm for aromatic protons) and the propan-1-amine chain (δ ~1.5–3.0 ppm).
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional conformations. For example, fused benzoxazole rings typically exhibit planarity with C–O and C–N bond lengths of ~1.36 Å and ~1.30 Å, respectively .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure Limits : Follow GBZ 2.1-2007 and EN 14042 guidelines for air monitoring, as specific MAC/PC-TWA values for this compound are not yet established.
- First Aid : Immediate consultation with a physician is required upon inhalation or skin contact. Safety data sheets (SDS) should be available, emphasizing PPE (gloves, goggles) and fume hood use .
Advanced Research Questions
Q. How do substituents on the benzoxazole ring influence the compound’s reactivity and biological activity?
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine at the 4-position) reduce electron density on the benzoxazole ring, altering nucleophilic reactivity. This can be quantified via Hammett constants (σ) or DFT calculations.
- Biological Interactions : Steric effects from bulky substituents (e.g., adamantyl groups in analogous amines) may enhance membrane permeability or receptor binding .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes or receptors. The propan-1-amine chain’s flexibility allows conformational adaptation to active sites.
- MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments using GROMACS, focusing on hydrogen bonding with the benzoxazole nitrogen .
Q. How can discrepancies in reported physical properties (e.g., melting points, solubility) be resolved across studies?
- Reproducibility Checks : Standardize purification methods (e.g., recrystallization solvents, gradient HPLC) to minimize impurities.
- Analytical Cross-Validation : Compare DSC (differential scanning calorimetry) data with literature values. For example, inconsistent melting points may arise from polymorphic forms or hydrate formation .
Q. What strategies are effective for synthesizing and characterizing metal coordination complexes of this compound?
- Ligand Design : The amine group and benzoxazole nitrogen serve as donor sites. React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures.
- Characterization : Use UV-Vis spectroscopy to detect d-d transitions (e.g., Cu²⁺ complexes at ~600–800 nm) and XAS (X-ray absorption spectroscopy) to determine coordination geometry .
Q. How can photophysical properties of this compound be exploited in materials science applications?
- Fluorescence Studies : Benzoxazole derivatives exhibit strong emission due to π→π* transitions. Measure quantum yields using integrating spheres and compare with analogues like 4,4′-bis(benzoxazol-2-yl)stilbene.
- Applications : Potential uses include OLEDs or fluorescent sensors for metal ions, leveraging Stokes shifts and excitation/emission maxima .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference synthesis yields and physical data with multiple sources (e.g., Reaxys, SciFinder) to identify methodological outliers.
- Advanced Instrumentation : For chiral variants (if applicable), use chiral HPLC with amylose-based columns or CD spectroscopy to resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
